molecular formula C20H25N3OS B12913046 5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one CAS No. 61631-34-3

5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one

Cat. No.: B12913046
CAS No.: 61631-34-3
M. Wt: 355.5 g/mol
InChI Key: ANOYWNVDCMAWOY-UHFFFAOYSA-N
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Description

5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone is a complex organic compound featuring a pyrimidine ring substituted with an amino group and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as ZnCl2 and solvents like CH2Cl2 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone is unique due to its specific structural features, such as the combination of a pyrimidine ring with a thioether linkage and a cyclopentanone moiety

Properties

CAS No.

61631-34-3

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

5-(4-aminopyrimidin-2-yl)sulfanyl-2-pentyl-2-phenylcyclopentan-1-one

InChI

InChI=1S/C20H25N3OS/c1-2-3-7-12-20(15-8-5-4-6-9-15)13-10-16(18(20)24)25-19-22-14-11-17(21)23-19/h4-6,8-9,11,14,16H,2-3,7,10,12-13H2,1H3,(H2,21,22,23)

InChI Key

ANOYWNVDCMAWOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCC(C1=O)SC2=NC=CC(=N2)N)C3=CC=CC=C3

Origin of Product

United States

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